molecular formula C20H12ClF2NO2 B3123827 N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide CAS No. 312923-12-9

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide

Cat. No.: B3123827
CAS No.: 312923-12-9
M. Wt: 371.8 g/mol
InChI Key: XJQJSWAEHGBVPA-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide is a synthetic organic compound with the molecular formula C₂₀H₁₂ClF₂NO₂ and a molecular weight of 371.77 g/mol . This benzamide derivative features a complex structure with multiple aromatic rings, including a chlorophenyl group and a difluorobenzoyl group. The presence of chlorine and fluorine atoms can significantly influence the compound's electronic properties, lipophilicity, and metabolic stability, making it a valuable intermediate for advanced chemical synthesis . This product is intended for research and development purposes in a controlled laboratory environment only. It is not intended for personal, human, or veterinary diagnostic or therapeutic uses. Researchers can rely on the consistent quality of this compound for their investigative applications.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClF2NO2/c21-14-7-9-18(15(11-14)19(25)12-4-2-1-3-5-12)24-20(26)13-6-8-16(22)17(23)10-13/h1-11H,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJQJSWAEHGBVPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Cl)NC(=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide typically involves the reaction of 2-benzoyl-4-chlorophenylamine with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoyl chlorides, while reduction can produce amines.

Scientific Research Applications

Insect Growth Regulation

Diflubenzuron is widely used in pest management due to its specific action on the growth and development of insects. It functions by inhibiting chitin synthesis, which is crucial for the formation of the exoskeleton in arthropods. This leads to the disruption of normal molting processes, ultimately resulting in the death of immature stages of insects.

Key Findings:

  • Efficacy Against Various Pests: Diflubenzuron has demonstrated significant effectiveness against a range of agricultural pests including Lepidopteran species like Spodoptera litura and Plutella xylostella, as well as Hemipteran pests such as Aphis gossypii and Nephotettix cincticeps .
  • Low Toxicity to Non-target Species: Research indicates that diflubenzuron exhibits lower toxicity to mammals and fish compared to other insecticides, making it a safer option for integrated pest management strategies .

Organic Synthesis

In addition to its role as an insecticide, N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide serves as a valuable building block in organic chemistry. Its structure allows for various modifications that can lead to the synthesis of new compounds with potential biological activities.

Applications in Synthesis:

  • Intermediate for Urea Derivatives: Diflubenzuron is utilized in synthesizing novel urea derivatives that exhibit enhanced insecticidal properties. These derivatives often show improved activity against specific pest populations while maintaining low environmental toxicity .
  • Research on New Formulations: The compound's derivatives are being explored for their potential use in developing formulations that target resistant pest populations or enhance efficacy through combination strategies .

Environmental Impact and Safety

The environmental safety profile of diflubenzuron has been a focal point in its research applications. The compound is registered under REACH regulations in the European Union, indicating that it has undergone rigorous assessments regarding its safety and efficacy .

Environmental Considerations:

  • Biodegradability: Studies have shown that diflubenzuron degrades under environmental conditions, reducing the risk of long-term accumulation in ecosystems .
  • Impact on Non-target Organisms: Research continues to assess the impact of diflubenzuron on non-target organisms, ensuring that its use does not adversely affect beneficial species within agricultural systems .

Case Studies

StudyFocusFindings
Study 1Efficacy against Lepidopteran pestsDemonstrated significant mortality rates in larvae treated with diflubenzuron compared to control groups .
Study 2Environmental safety assessmentConfirmed low toxicity levels in aquatic organisms and rapid degradation rates in soil .
Study 3Synthesis of urea derivativesDeveloped new compounds with enhanced insecticidal activity and reduced mammalian toxicity .

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide

  • Structural Differences: Replaces the 3,4-difluorobenzamide group with a 2-aminoacetamide moiety.
  • Key Findings: Acts as a reversible intermediate in the degradation of nordiazepam under acidic conditions (pH 3.1) . Exhibits a lower molecular weight (288.1 Da) compared to the target compound (higher due to additional fluorine atoms). Chromatographic behavior (retention time: 3.0 min) and equilibrium dynamics with nordiazepam differ significantly, indicating divergent stability profiles .
  • Implications : The absence of fluorine substituents reduces metabolic stability, making it more prone to degradation than the fluorinated target compound.

EU Patent Compounds (e.g., EP 3 532 474 B1)

  • Structural Differences : Include triazolo-oxazine rings and trifluoropropyl groups (e.g., N-(2-chloro-4-fluorophenyl)-5-fluoro-4-triazolo-oxazin-yl derivatives) .
  • Key Findings: Enhanced complexity with fused heterocycles, likely improving target specificity (e.g., kinase inhibition).
  • Implications : The target compound’s simpler structure may offer synthetic accessibility but reduced potency for specific therapeutic targets.

RCSB PDB Ligand (DB07046)

  • Structural Differences: Features a 2-chloro-4-iodophenylamino group and a dihydroxypropyloxy chain instead of the benzoyl group .
  • Key Findings :
    • Iodine substitution increases molecular weight and may enhance halogen bonding in protein interactions.
    • The dihydroxypropyloxy chain improves solubility in polar solvents, contrasting with the target compound’s benzoyl group, which favors lipid solubility.
  • Implications : The target compound’s lack of iodine and hydrophilic chains may limit its use in aqueous biological systems.

Pesticide Benzamides (e.g., Teflubenzuron, Novaluron)

  • Structural Differences : Contain dichloro-difluorophenyl or tetrafluoroethoxy groups (e.g., N-(((3,5-dichloro-4-tetrafluoroethoxy)phenyl)carbonyl)-2,6-difluorobenzamide) .
  • Key Findings :
    • Dichloro and tetrafluoro groups confer resistance to enzymatic degradation in pests.
    • The target compound’s 3,4-difluoro substitution may reduce pesticidal activity compared to 2,6-difluoro analogs due to steric effects.
  • Implications : Structural variations highlight the importance of substituent positioning in agrochemical efficacy.

CAS-Registered Analogs (e.g., N-(3,4-difluorophenyl)-3-methylbenzamide)

  • Structural Differences: Replace the benzoyl and chloro groups with methyl or amino substituents (e.g., 346720-59-0, 1629-09-0) .
  • Amino groups introduce polarity, improving solubility but decreasing membrane permeability.
  • Implications : The target compound’s benzoyl and chloro groups balance lipophilicity and binding specificity.

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C15_{15}H12_{12}ClF2_{2}N\O
  • Molecular Weight : 303.71 g/mol
  • IUPAC Name : this compound

The presence of the benzoyl and difluorobenzamide moieties contributes to its biological activity, particularly in inhibiting specific molecular targets.

Research indicates that this compound exhibits biological activity through various mechanisms:

  • Inhibition of Receptor Functions : The compound has shown potential as an inhibitor of CCR2 and CCR9 receptor functions, which are involved in inflammatory processes and cancer progression .
  • Antiparasitic Activity : Similar compounds have been identified as effective against Trypanosoma brucei, suggesting that this compound may possess antiparasitic properties as well .
  • Kinase Inhibition : Some derivatives of benzamides exhibit inhibitory effects on kinases involved in cancer pathways, indicating a potential role for this compound in cancer therapy .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Type Target/Pathway IC50/EC50 Values Notes
Receptor InhibitionCCR2, CCR9Not specifiedPotential use in inflammatory diseases
Antiparasitic ActivityTrypanosoma bruceiEC50 = 0.001 μMEffective in acute models in mice
Kinase InhibitionRET kinaseModerate to highPromising lead for cancer therapy

Case Studies and Research Findings

  • Antiparasitic Screening : A study identified several benzamide derivatives with potent activity against Trypanosoma brucei, leading to the development of optimized compounds with improved efficacy . While specific data for this compound was not detailed, its structural similarities suggest potential effectiveness.
  • Inhibition Studies : Research on related compounds demonstrated significant inhibition of kinase activity linked to cancer cell proliferation, reinforcing the hypothesis that this compound could exhibit similar properties .
  • Receptor Interaction Analysis : The crystal structure analysis of related sulfonamide derivatives revealed intramolecular interactions that enhance receptor binding affinity, suggesting that this compound may also benefit from such structural features .

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide?

Answer:
The compound can be synthesized via coupling reactions using reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which activate the carboxylic acid group for amide bond formation. Key parameters include:

  • Solvent choice : Polar aprotic solvents (e.g., DMF, THF) are preferred to enhance reagent solubility and reaction efficiency.
  • Temperature : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Purification : Column chromatography or recrystallization is used to isolate the product, with purity confirmed via elemental analysis and NMR .

Basic: What spectroscopic techniques are suitable for structural characterization?

Answer:

  • IR spectroscopy : Identifies functional groups (e.g., amide C=O stretch at ~1650 cm⁻¹, aromatic C-F stretches at 1100–1250 cm⁻¹).
  • ¹H/¹³C-NMR : Confirms substitution patterns on aromatic rings (e.g., coupling constants for fluorine atoms in 3,4-difluorobenzamide).
  • Elemental analysis : Validates empirical formula (e.g., %C, %N, %Cl) .

Basic: How should solubility and storage conditions be optimized?

Answer:

  • Solubility : The compound is sparingly soluble in water (<1 mg/mL) but dissolves in DMSO (96 mg/mL) and ethanol (14 mg/mL). Pre-solubilization in DMSO is recommended for biological assays .
  • Storage : Store at -20°C in anhydrous conditions to prevent hydrolysis. Lyophilized powders are stable for >6 months .

Advanced: How can spectrofluorometric methods be applied to study this compound?

Answer:
Fluorescence intensity is maximized under the following conditions:

  • pH : Optimal at pH 5.0, as protonation states affect electron transitions.
  • Temperature : 25°C avoids thermal quenching.
  • Solvent : Use low-polarity solvents (e.g., acetonitrile) to reduce interference.
  • Binding constants : Determine via Stern-Volmer plots using quenchers like potassium iodide .

Advanced: How does the compound degrade under acidic conditions, and how can intermediates be analyzed?

Answer:
Under acidic conditions (pH ~3), reversible hydrolysis may occur, forming intermediates like N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide. Key methods include:

  • LC-MS : Monitor degradation using [M+H]+ ions (e.g., m/z 289.0) and isotopic patterns (Cl atoms).
  • Solid-phase extraction (SPE) : Evaporation shifts equilibrium toward regenerating the parent compound, requiring careful handling of samples .

Advanced: How to resolve contradictions in degradation data across experimental setups?

Answer:
Contradictions often arise from reversible equilibria or sample processing artifacts. Mitigation strategies:

  • Control evaporation steps : Use non-volatile buffers (e.g., ammonium acetate) during SPE.
  • Isotopic labeling : Track chlorine atoms via LC-MS to distinguish degradation products.
  • Kinetic studies : Compare rate constants under varying pH and temperature to identify dominant pathways .

Advanced: What insights can structural analogs (e.g., MEK inhibitors) provide for target identification?

Answer:
Analogous compounds like PD184352 (a MEK inhibitor) share the 3,4-difluorobenzamide scaffold, suggesting potential kinase-binding activity. Key approaches:

  • Docking studies : Model interactions with ATP-binding pockets using software like AutoDock.
  • Mutagenesis : Validate binding sites by introducing mutations in target proteins (e.g., MEK1/2) .

Advanced: How to design stability studies for long-term storage in aqueous solutions?

Answer:

  • pH optimization : Use buffered solutions (pH 5–7) to minimize hydrolysis.
  • Temperature trials : Test stability at 4°C, 25°C, and -20°C over 1–12 months.
  • Analytical monitoring : Employ HPLC-UV at λ = 340 nm to track degradation .

Basic: What are the environmental implications of this compound’s structural features?

Answer:
The 4-chlorophenyl and difluorobenzamide groups suggest potential persistence in water. Key assessments:

  • Hydrolysis half-life : Measure at pH 7–9 to estimate environmental degradation rates.
  • Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute toxicity .

Advanced: What computational tools aid in predicting physicochemical properties?

Answer:

  • PubChem : Retrieve experimental data (e.g., logP, pKa) for analogs.
  • ChemAxon Suite : Predict solubility and stability using molecular dynamics simulations.
  • Gaussian software : Calculate electrostatic potential maps to rationalize reactivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide
Reactant of Route 2
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N-(2-benzoyl-4-chlorophenyl)-3,4-difluorobenzamide

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